molecular formula C8H15IO2 B13073563 4-Ethoxy-4-(iodomethyl)oxane

4-Ethoxy-4-(iodomethyl)oxane

Cat. No.: B13073563
M. Wt: 270.11 g/mol
InChI Key: PPIDHZBIEHQJKV-UHFFFAOYSA-N
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Description

4-Ethoxy-4-(iodomethyl)oxane (CAS 1600314-94-0) is an organoiodine compound with the molecular formula C₈H₁₅IO₂ and a molecular weight of 270.11 g/mol . Its structure consists of an oxane (tetrahydropyran) ring substituted with an ethoxy group (-OCH₂CH₃) and an iodomethyl (-CH₂I) group at the 4-position. Limited data are available on its physical properties (e.g., boiling point), but its molecular features suggest applications in pharmaceuticals or agrochemicals as a functionalized scaffold.

Properties

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

4-ethoxy-4-(iodomethyl)oxane

InChI

InChI=1S/C8H15IO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7H2,1H3

InChI Key

PPIDHZBIEHQJKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCOCC1)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-(iodomethyl)oxane typically involves the reaction of oxane derivatives with ethoxy and iodomethyl substituents. One common method is the iodination of 4-ethoxyoxane using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-Ethoxy-4-(iodomethyl)oxane may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-(iodomethyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxane derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

4-Ethoxy-4-(iodomethyl)oxane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-(iodomethyl)oxane involves its interaction with specific molecular targets, leading to various chemical transformations. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ethoxy group provides stability and solubility to the compound, enhancing its reactivity in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Iodomethyl)-4-(oxan-4-yloxy)oxane (CAS 2138366-07-9)

Molecular Formula : C₁₁H₁₉IO₃
Molecular Weight : Undisclosed, but estimated to exceed 300 g/mol based on formula .

Key Structural and Functional Differences:
Feature 4-Ethoxy-4-(iodomethyl)oxane 4-(Iodomethyl)-4-(oxan-4-yloxy)oxane
Core Structure Single oxane ring Spirocyclic system (two fused oxane rings)
Substituents Ethoxy, iodomethyl Oxane-4-yloxy, iodomethyl
Reactivity Iodine for substitution; ethoxy for dealkylation Potential steric hindrance due to spiro system

The spirocyclic structure in CAS 2138366-07-9 introduces rigidity, which may reduce conformational flexibility compared to the monocyclic target compound. This could limit its utility in reactions requiring accessible iodine but enhance stability in constrained environments .

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate (CAS 2225147-55-5)

Molecular Formula : C₁₃H₁₉IO₄
Molecular Weight : 366.2 g/mol .

Key Structural and Functional Differences:
Feature 4-Ethoxy-4-(iodomethyl)oxane Ethyl Spirocarboxylate Derivative
Core Structure Single oxane ring Spiro bicyclo[2.1.1]hexane-oxane system
Functional Groups Ethoxy, iodomethyl Ethyl carboxylate, iodomethyl
Applications Synthetic intermediate Versatile scaffold for drug discovery

Its spiro bicyclo structure introduces significant ring strain, which could drive unique reactivity in ring-opening or functionalization reactions. Marketed as a "versatile small molecule scaffold," this compound is explicitly designed for diversity-oriented synthesis in medicinal chemistry .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Complexity Primary Applications
4-Ethoxy-4-(iodomethyl)oxane (1600314-94-0) C₈H₁₅IO₂ 270.11 Ethoxy, iodomethyl Low Organic synthesis intermediate
4-(Iodomethyl)-4-(oxan-4-yloxy)oxane (2138366-07-9) C₁₁H₁₉IO₃ ~314.1 (estimated) Oxane-4-yloxy, iodomethyl High (spirocyclic) Specialty macrocycle synthesis
Ethyl spirocarboxylate (2225147-55-5) C₁₃H₁₉IO₄ 366.2 Ethyl carboxylate, iodomethyl Very high (bicyclic) Drug discovery scaffolds

Research Implications and Limitations

  • Reactivity : The target compound’s iodine is more accessible for nucleophilic substitution than in spirocyclic analogs, which may sterically hinder reactions .
  • Data Gaps : Experimental data on solubility, stability, and reaction yields are absent in the provided evidence, limiting direct performance comparisons.

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